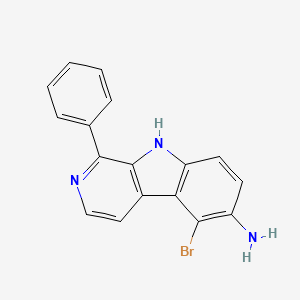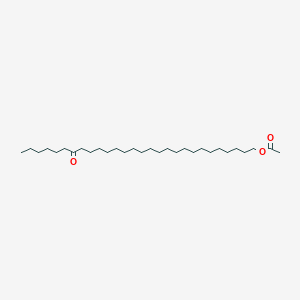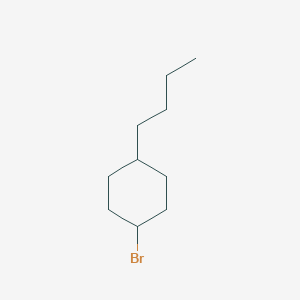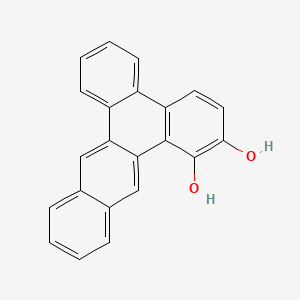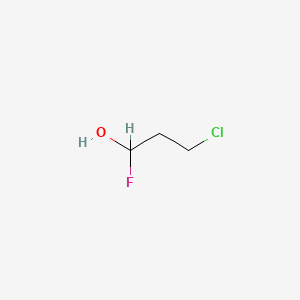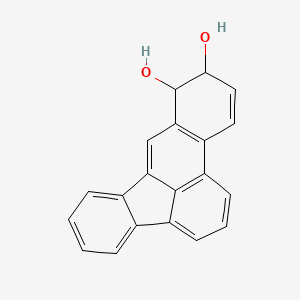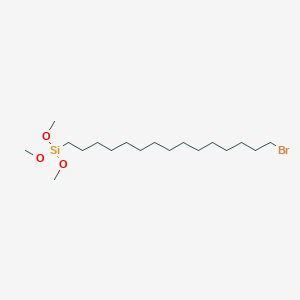
(15-Bromopentadecyl)(trimethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(15-Bromopentadecyl)(trimethoxy)silane: is an organosilicon compound with the molecular formula C18H39BrO3Si . This compound is characterized by a long alkyl chain with a bromine atom at the 15th position and a trimethoxysilane group at the other end. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of (15-Bromopentadecyl)(trimethoxy)silane typically involves the reaction of 15-bromopentadecanol with trimethoxysilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilane group. The reaction can be represented as follows:
15-bromopentadecanol+trimethoxysilane→this compound
Industrial Production Methods:
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in (15-Bromopentadecyl)(trimethoxy)silane can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The trimethoxysilane group can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.
Condensation Reactions: The silanol groups formed from hydrolysis can further undergo condensation reactions to form siloxane bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Water or aqueous solutions: For hydrolysis reactions.
Acidic or basic catalysts: To facilitate condensation reactions.
Major Products:
Substituted derivatives: Formed from nucleophilic substitution.
Silanols: Formed from hydrolysis.
Siloxanes: Formed from condensation reactions.
Aplicaciones Científicas De Investigación
Chemistry:
(15-Bromopentadecyl)(trimethoxy)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also used in surface modification and functionalization of materials.
Biology:
In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality.
Medicine:
The compound is explored for its potential use in drug delivery systems due to its ability to form stable siloxane bonds and its biocompatibility.
Industry:
In industrial applications, this compound is used in the production of coatings, adhesives, and sealants. It is also used in the modification of surfaces to impart hydrophobic properties.
Mecanismo De Acción
The mechanism of action of (15-Bromopentadecyl)(trimethoxy)silane involves its ability to undergo hydrolysis and condensation reactions. The trimethoxysilane group hydrolyzes in the presence of water to form silanol groups, which can further condense to form siloxane bonds. These reactions enable the compound to modify surfaces and form stable coatings.
Comparación Con Compuestos Similares
- (15-Chloropentadecyl)(trimethoxy)silane
- (15-Iodopentadecyl)(trimethoxy)silane
- (15-Fluoropentadecyl)(trimethoxy)silane
Comparison:
- Reactivity: The reactivity of (15-Bromopentadecyl)(trimethoxy)silane is influenced by the presence of the bromine atom, which is more reactive than chlorine but less reactive than iodine.
- Applications: While all these compounds are used in surface modification and functionalization, the specific applications may vary based on the reactivity and stability of the halogen atom.
- Uniqueness: this compound is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
183954-58-7 |
|---|---|
Fórmula molecular |
C18H39BrO3Si |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
15-bromopentadecyl(trimethoxy)silane |
InChI |
InChI=1S/C18H39BrO3Si/c1-20-23(21-2,22-3)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19/h4-18H2,1-3H3 |
Clave InChI |
OYNGAOPXEKNKMC-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCCCCCCCCCCCCCBr)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


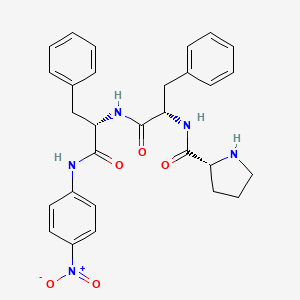
![Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate](/img/structure/B14270355.png)
![10,10-Difluorobicyclo[4.3.1]deca-1,3,5-triene](/img/structure/B14270356.png)
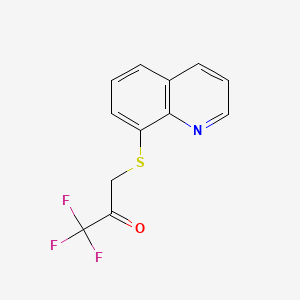

![(E,E)-N,N'-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine]](/img/structure/B14270368.png)

![(E,E)-N,N'-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine]](/img/structure/B14270380.png)
